N-1H-indazol-5-yl-2-(6-methylpyridin-2-yl)quinazolin-4-amine
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Overview
Description
GW857175 is a potent and selective inhibitor of the transforming growth factor-beta receptor type 1 (TGF-beta receptor type 1), also known as activin receptor-like kinase 5 (ALK5). This compound has been designed to target and inhibit the activity of TGF-beta receptor type 1, which plays a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis. The inhibition of TGF-beta receptor type 1 by GW857175 has significant implications in the treatment of diseases such as cancer and fibrosis .
Preparation Methods
The synthesis of GW857175 involves a series of chemical reactions starting from quinazoline derivatives. The synthetic route typically includes the following steps:
Formation of the quinazoline core: This involves the cyclization of appropriate precursors to form the quinazoline ring structure.
Substitution reactions: Various substituents are introduced into the quinazoline core through substitution reactions to achieve the desired chemical structure.
Final modifications: Additional functional groups are added to the molecule to enhance its potency and selectivity as an inhibitor of TGF-beta receptor type 1.
The industrial production of GW857175 follows similar synthetic routes but is optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
GW857175 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups present in the molecule.
Substitution: Substitution reactions are commonly used to introduce different substituents into the quinazoline core.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions are typically derivatives of GW857175 with modified functional groups .
Scientific Research Applications
GW857175 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the inhibition of TGF-beta receptor type 1 and its effects on various chemical pathways.
Biology: The compound is employed in biological studies to investigate the role of TGF-beta receptor type 1 in cellular processes such as cell growth, differentiation, and apoptosis.
Medicine: GW857175 has potential therapeutic applications in the treatment of diseases such as cancer and fibrosis, where the inhibition of TGF-beta receptor type 1 is beneficial.
Mechanism of Action
GW857175 exerts its effects by selectively inhibiting the activity of TGF-beta receptor type 1. The compound binds to the kinase domain of the receptor, preventing its activation and subsequent signaling. This inhibition disrupts the downstream signaling pathways mediated by TGF-beta receptor type 1, leading to the suppression of cellular processes such as proliferation, differentiation, and apoptosis. The molecular targets and pathways involved include the Smad signaling pathway, which is a key mediator of TGF-beta receptor type 1 signaling .
Comparison with Similar Compounds
GW857175 is unique in its high potency and selectivity as an inhibitor of TGF-beta receptor type 1. Similar compounds include other quinazoline derivatives and ALK5 inhibitors, such as:
LY364947: Another potent inhibitor of TGF-beta receptor type 1 with a similar mechanism of action.
SB431542: A selective inhibitor of TGF-beta receptor type 1, commonly used in research studies.
SD-208: An ALK5 inhibitor with therapeutic potential in the treatment of cancer and fibrosis.
Compared to these compounds, GW857175 exhibits superior selectivity and potency, making it a valuable tool in scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C21H16N6 |
---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
N-(1H-indazol-5-yl)-2-(6-methylpyridin-2-yl)quinazolin-4-amine |
InChI |
InChI=1S/C21H16N6/c1-13-5-4-8-19(23-13)21-25-18-7-3-2-6-16(18)20(26-21)24-15-9-10-17-14(11-15)12-22-27-17/h2-12H,1H3,(H,22,27)(H,24,25,26) |
InChI Key |
HNHRWNUXTCATSG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)C2=NC3=CC=CC=C3C(=N2)NC4=CC5=C(C=C4)NN=C5 |
Origin of Product |
United States |
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